JNJ-7777120

Description

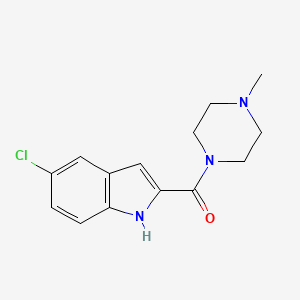

Structure

3D Structure

Propriétés

IUPAC Name |

(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJRYMLJBBEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963461 | |

| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459168-41-3 | |

| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ7777120 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JNJ-7777120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-7777120: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the H4R and its effects on downstream signaling pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for seminal studies, and includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Core Mechanism of Action: Selective Histamine H4 Receptor Antagonism

This compound exerts its effects by acting as a potent and selective competitive antagonist at the histamine H4 receptor.[1][2][3][4] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine is implicated in a variety of inflammatory conditions.

This compound exhibits high affinity for the H4R, with a reported inhibitory constant (Ki) of approximately 4.5 nM.[4] Its selectivity for the H4R is over 1000-fold greater than for the other histamine receptor subtypes (H1R, H2R, and H3R), making it a valuable tool for elucidating the specific roles of the H4R in physiological and pathological processes.[1][2]

A critical and nuanced aspect of this compound's mechanism is its nature as a biased agonist . While it acts as an antagonist at the Gαi/o-protein signaling pathway, it has been shown to be a partial agonist for the recruitment of β-arrestin.[5] This functional selectivity is crucial for a complete understanding of its biological effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Species | Value | Reference |

| Ki (H4R) | Human | 4.5 nM | [4] |

| Mouse | ~4 nM | ||

| Rat | ~4 nM | ||

| Selectivity | H4R vs. H1R, H2R, H3R | >1000-fold | [1][2] |

Table 2: Functional Activity of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| Histamine-induced Chemotaxis | Mouse Mast Cells | IC50 | 40 nM | |

| Histamine-induced Calcium Influx | Mouse bone marrow-derived mast cells | Inhibition | Blocks influx | [6] |

| β-arrestin Recruitment | U2OS-H4R cells | Agonist Activity | Partial Agonist | [5] |

| [³⁵S]GTPγS Binding | U2OS-H4R cell membranes | Antagonist Activity | Inhibits histamine-induced binding | [5] |

Signaling Pathways

The histamine H4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the receptor can also signal through β-arrestin recruitment. This compound differentially affects these pathways.

Gαi/o-Mediated Signaling Pathway (Antagonized by this compound)

Histamine binding to the H4R activates the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cAMP. Downstream effectors of cAMP, such as Protein Kinase A (PKA), are consequently less active. This compound competitively blocks histamine from binding to the H4R, thus preventing the initiation of this signaling cascade.

Caption: Gαi/o-mediated signaling pathway of the H4 receptor and its inhibition by this compound.

β-Arrestin Signaling Pathway (Activated by this compound)

Interestingly, this compound has been shown to act as a partial agonist for the recruitment of β-arrestin to the H4 receptor. This interaction is independent of G-protein activation. The recruitment of β-arrestin can lead to receptor internalization and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Caption: β-arrestin recruitment and downstream signaling initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on the foundational studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

-

Cell and Membrane Preparation:

-

HEK-293 cells stably expressing the human histamine H4 receptor are cultured and harvested.

-

Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Binding Assay Protocol:

-

In a 96-well plate, add cell membranes, [³H]histamine (the radioligand) at a concentration near its Kd, and varying concentrations of this compound or a non-specific ligand (to determine non-specific binding).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for the radioligand binding assay.

Mast Cell Chemotaxis Assay

This assay measures the ability of this compound to inhibit histamine-induced migration of mast cells.

-

Cell Preparation:

-

Bone marrow-derived mast cells (BMMCs) are cultured from the bone marrow of mice.

-

Prior to the assay, the cells are washed and resuspended in a serum-free medium.

-

-

Chemotaxis Assay Protocol (using a Boyden chamber):

-

The lower chamber of the Boyden apparatus is filled with medium containing histamine as the chemoattractant.

-

A porous membrane (e.g., 5 µm pore size) separates the upper and lower chambers.

-

BMMCs, pre-incubated with varying concentrations of this compound or vehicle, are placed in the upper chamber.

-

The chamber is incubated for a specific duration (e.g., 3-4 hours) at 37°C in a humidified incubator with 5% CO₂.

-

During incubation, mast cells migrate through the pores towards the histamine gradient.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Diff-Quik).

-

-

Data Analysis:

-

The number of migrated cells is counted in several fields of view under a microscope.

-

The inhibition of chemotaxis by this compound is calculated relative to the vehicle control.

-

An IC50 value is determined from the concentration-response curve.

-

Caption: Experimental workflow for the mast cell chemotaxis assay.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on histamine-induced increases in intracellular calcium concentration.

-

Cell Preparation and Dye Loading:

-

Cells expressing the H4 receptor (e.g., BMMCs or a recombinant cell line) are harvested and washed.

-

The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye for a specific time (e.g., 30-60 minutes) at 37°C.

-

After loading, the cells are washed to remove extracellular dye.

-

-

Calcium Measurement Protocol:

-

The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader.

-

A baseline fluorescence reading is established.

-

Cells are pre-treated with this compound or vehicle.

-

Histamine is then added to the cells to stimulate the H4 receptor.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response after histamine stimulation is determined.

-

The inhibitory effect of this compound is calculated by comparing the response in the presence and absence of the compound.

-

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Conclusion

This compound is a highly selective and potent antagonist of the histamine H4 receptor, a characteristic that has established it as an invaluable research tool. Its mechanism of action is primarily through the competitive blockade of histamine binding to the H4R, thereby inhibiting Gαi/o-mediated signaling pathways. A key feature of this compound is its biased agonism, where it antagonizes G-protein signaling while promoting the recruitment of β-arrestin. This dual activity underscores the complexity of its pharmacological profile and highlights the importance of considering multiple signaling readouts when characterizing GPCR ligands. The data and experimental protocols summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and investigating the role of the histamine H4 receptor in health and disease.

References

- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

JNJ-7777120: A Technical Guide to its Histamine H4 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological activity of JNJ-7777120, a potent and selective antagonist of the histamine H4 receptor (H4R). The document details its binding affinity, functional activity in various cellular assays, and the underlying signaling pathways. Experimental protocols for key assays are provided to facilitate the replication and further investigation of its properties.

Core Quantitative Data

This compound exhibits high affinity for the histamine H4 receptor across multiple species and effectively antagonizes H4R-mediated cellular responses. The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity (Ki) of this compound for the Histamine H4 Receptor

| Species | Ki (nM) | Notes |

| Human | 4.5[1][2] | Exhibits over 1000-fold selectivity over H1, H2, and H3 receptors.[1] |

| Mouse | ~4[3] | Equipotent to its affinity for the human receptor. |

| Rat | ~4[3] | Equipotent to its affinity for the human receptor. |

Table 2: Functional Antagonist Activity (IC50) of this compound

| Assay | Cell Type | Species | IC50 (nM) | Notes |

| Mast Cell Chemotaxis | Bone marrow-derived mast cells | Mouse | 40[3] | Inhibition of histamine-induced chemotaxis. |

| Eosinophil Shape Change | Eosinophils | Human | 5.3[4] | Calculated Ki of 4-5 nM.[5] |

| Eosinophil Chemotaxis | Eosinophils | Human | ~6 | Calculated Ki of 2 nM.[5] |

Histamine H4 Receptor Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for mediating the pro-inflammatory effects of histamine. Interestingly, this compound has been shown to be a biased ligand. While it acts as a potent antagonist at the G-protein signaling cascade, it has been observed to act as a partial agonist for the β-arrestin pathway.[6][7][8]

Caption: Histamine H4 receptor signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the antagonist activity of this compound are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the histamine H4 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H4 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: [3H]-Histamine.

-

Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).

-

This compound stock solution.

-

96-well plates.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hH4R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the membrane preparation, and serial dilutions of this compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled histamine.

-

Initiate the binding reaction by adding a fixed concentration of [3H]-Histamine.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mast Cell Chemotaxis Assay

This assay measures the ability of this compound to inhibit histamine-induced migration of mast cells.

Materials:

-

Mouse bone marrow-derived mast cells (BMMCs).

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

-

Histamine solution.

-

This compound stock solution.

-

Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).

-

Cell staining and counting reagents.

Protocol:

-

Cell Preparation:

-

Culture BMMCs in appropriate media.

-

Prior to the assay, wash and resuspend the cells in chemotaxis medium.

-

-

Assay Setup:

-

Place the chemotaxis chamber in a multi-well plate.

-

In the lower chamber, add chemotaxis medium containing histamine (chemoattractant).

-

In the upper chamber, add the BMMC suspension pre-incubated with various concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 3-4 hours).

-

-

Cell Quantification:

-

After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the histamine-only control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Caption: Experimental workflow for a mast cell chemotaxis assay.

cAMP Functional Assay

This assay determines the effect of this compound on intracellular cAMP levels following H4 receptor activation.

Materials:

-

SK-N-MC cells or other cells expressing the histamine H4 receptor.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Histamine solution.

-

This compound stock solution.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Protocol:

-

Cell Culture:

-

Seed SK-N-MC cells in a multi-well plate and grow to the desired confluency.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of histamine in the presence of forskolin (to amplify the cAMP signal).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., ELISA reader or HTRF plate reader).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the histamine-induced cAMP response for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. JNJ 7777120 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]

- 7. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-7777120: A Technical Guide to a Pioneering H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120, a potent and selective, non-imidazole antagonist of the histamine H4 receptor (H4R), has been a critical pharmacological tool in elucidating the physiological and pathophysiological roles of this receptor subtype. Predominantly expressed on hematopoietic cells, the H4 receptor is a key mediator in inflammatory and immune responses. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It includes a detailed summary of its binding affinity, selectivity, and functional activity, presented in structured tables for clarity. Furthermore, this document outlines the experimental protocols for key in vitro and in vivo assays used to characterize this compound and visualizes the intricate H4 receptor signaling pathway and experimental workflows using Graphviz diagrams.

Introduction: The Advent of a Selective H4R Antagonist

The discovery of the histamine H4 receptor in 2000 opened a new frontier in histamine research, implicating it as a crucial player in immune and inflammatory processes.[1][2] The development of selective ligands was paramount to understanding its function. This compound emerged as the first potent and selective non-imidazole H4 receptor antagonist, providing researchers with a vital tool to probe the receptor's role in various disease models.[3] Its high affinity and over 1000-fold selectivity against other histamine receptor subtypes have made it an invaluable asset in preclinical studies of inflammation, pruritus, asthma, and neurological disorders.[3][4][5] Although its short in vivo half-life and observed toxicity in some animal models precluded its advancement into clinical trials, this compound laid the groundwork for the development of subsequent H4R antagonists with improved pharmacokinetic and safety profiles.[6]

Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference |

| Molecular Formula | C14H16ClN3O | [4] |

| Molecular Weight | 277.75 g/mol | [4] |

| CAS Number | 459168-41-3 | [5] |

| Oral Bioavailability | ~30% (rats), 100% (dogs) | [4][5] |

| Half-life | ~3 hours (rats and dogs) | [4][7] |

In Vitro Characterization: Binding Affinity and Functional Antagonism

This compound exhibits high affinity for the histamine H4 receptor and potent functional antagonism. The following tables summarize its in vitro activity across various assays.

Table 3.1: Receptor Binding Affinity

| Receptor | Species | Ki (nM) | Reference |

| Histamine H4 | Human | 4.5 | [4][5][7][8] |

| Histamine H4 | Rat | 3.1 | [9] |

| Histamine H1 | Human | >1000 | [7][9] |

| Histamine H2 | Human | >1000 | [7][9] |

| Histamine H3 | Human | >1000 | [7][9] |

Table 3.2: Functional Antagonism

| Assay | Cell Line/System | Species | IC50 (nM) | Reference |

| Histamine-induced Chemotaxis | Eosinophils | Human | 300 | [3] |

| Histamine-induced Shape Change | Eosinophils | Human | 5 | [3] |

| Functional Antagonism | SK-N-MC cells | Human/Mouse | 10-1000 (effective range) | [7] |

In Vivo Characterization: Preclinical Efficacy

This compound has demonstrated efficacy in a wide range of animal models, highlighting the therapeutic potential of H4R antagonism.

Table 4.1: Efficacy in Animal Models

| Model | Species | Dose | Route | Key Findings | Reference |

| Zymosan-induced Peritonitis | Mouse | 10 mg/kg | s.c. | Significantly blocked neutrophil infiltration. | [3][7] |

| Histamine-induced Mast Cell Migration | Mouse | 20 mg/kg | s.c. | Blocked migration of tracheal mast cells. | [7] |

| Chronic Allergic Dermatitis (TNCB-induced) | Mouse | 30-100 mg/kg | s.c. | Reduced inflammation, cytokine levels, and immune cell infiltration. | [3] |

| Croton Oil-induced Skin Inflammation | Mouse (CD-1) | 30-100 mg/kg | s.c. | Dose-dependent inhibition of ear inflammation and leukocyte infiltration. | [10] |

| Transient Cerebral Ischemia | Rat | 1 mg/kg | i.p. | Reduced ischemic brain damage and neurological deficit. | [11][12] |

| Chronic Unpredictable Mild Stress | Rat | 20-40 mg/kg | i.p. | Increased locomotor activity and sucrose preference; decreased immobility time. | [13] |

| Rotenone-induced Parkinson's Disease Model | Rat | - | Infusion | Inhibited pro-inflammatory microglia and prevented disease progression. | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of this compound, based on published literature.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

-

Materials:

-

Cell membranes expressing the recombinant human or rat histamine H4 receptor.

-

[3H]-histamine (radioligand).

-

This compound (test compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]-histamine and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM this compound).[9]

-

After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Eosinophil Chemotaxis Assay

-

Objective: To assess the functional antagonistic activity of this compound on histamine-induced eosinophil migration.

-

Materials:

-

Isolated human eosinophils.

-

Histamine (chemoattractant).

-

This compound.

-

Chemotaxis chamber (e.g., Boyden chamber).

-

Microscope.

-

-

Procedure:

-

Place a solution of histamine in the lower wells of the chemotaxis chamber.

-

Pre-incubate isolated eosinophils with varying concentrations of this compound or vehicle control.

-

Place the pre-incubated eosinophils in the upper wells of the chamber, separated from the lower wells by a microporous membrane.

-

Incubate the chamber to allow for cell migration.

-

After incubation, fix and stain the membrane.

-

Count the number of migrated cells to the lower side of the membrane using a microscope.

-

Determine the IC50 value for this compound's inhibition of histamine-induced chemotaxis.

-

Zymosan-Induced Peritonitis in Mice

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Materials:

-

Mice (e.g., BALB/c).

-

This compound.

-

Zymosan A.

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous).

-

After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of zymosan A suspension.

-

At a defined time point after zymosan injection, euthanize the mice and perform a peritoneal lavage with PBS.

-

Collect the peritoneal fluid and determine the total number of leukocytes and the differential cell count (specifically neutrophils) using a hemocytometer and cytospin preparations.

-

Compare the number of infiltrating neutrophils in the this compound-treated group to the vehicle-treated group to assess the anti-inflammatory effect.

-

Signaling Pathways and Visualizations

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15] The βγ subunit released upon G-protein activation can also activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[16] Furthermore, H4R activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways.[16][17] Interestingly, this compound has been shown to act as a partial agonist in β-arrestin2 recruitment, indicating biased signaling at the H4 receptor.[18]

Caption: Histamine H4 Receptor Signaling Pathway.

Caption: General In Vivo Experimental Workflow.

Conclusion

This compound has been instrumental in defining the role of the histamine H4 receptor in health and disease. Its high potency and selectivity have enabled a deeper understanding of H4R-mediated signaling and its contribution to inflammatory and immune responses. While not developed for clinical use, the preclinical data generated with this compound have validated the H4 receptor as a promising therapeutic target and have spurred the development of a new generation of H4R antagonists for a variety of inflammatory and immune-mediated disorders. This guide serves as a comprehensive resource for researchers utilizing this compound in their investigations and for those interested in the broader field of histamine H4 receptor pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Histamine-4 receptor antagonist JNJ7777120 inhibits pro-inflammatory microglia and prevents the progression of Parkinson-like pathology and behaviour in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 17. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-7777120: A Comprehensive Technical Guide to its Selectivity for the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7777120, also known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was a pioneering compound in the study of the histamine H4 receptor (H4R).[1][2] Developed by Johnson & Johnson Pharmaceutical Research & Development, it emerged as a potent and highly selective antagonist of the H4R, playing a crucial role in elucidating the physiological and pathophysiological functions of this receptor subtype.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key binding affinity data, detailed experimental methodologies, and an exploration of its signaling pathways. While the drug's development was halted due to unfavorable pharmacokinetic and toxicity profiles in preclinical studies, its value as a research tool remains undisputed.[2]

Core Selectivity Profile of this compound

This compound exhibits a remarkable selectivity for the human histamine H4 receptor over the other three histamine receptor subtypes (H1R, H2R, and H3R). This high degree of selectivity is fundamental to its utility as a specific pharmacological probe for investigating H4R-mediated processes.

Quantitative Binding Affinity Data

The binding affinity of this compound for the four human histamine receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a nanomolar affinity for H4R and significantly lower affinities for H1R, H2R, and H3R, highlighting its exceptional selectivity.

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Selectivity (fold) vs. H4R | Reference |

| Human H4R | [³H]Histamine | This compound | 4.5 | - | [1] |

| Human H1R | [³H]Mepyramine | This compound | >10,000 | >2222 | [1] |

| Human H2R | [³H]Tiotidine | This compound | >10,000 | >2222 | [1] |

| Human H3R | [³H]Nα-methylhistamine | This compound | >10,000 | >2222 | [1] |

Note: The selectivity fold is calculated as Kᵢ (other receptor) / Kᵢ (H4R). A higher value indicates greater selectivity for the H4 receptor.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound relies on robust and well-defined experimental protocols. The following sections detail the methodologies for competitive radioligand binding assays for each histamine receptor subtype.

General Principle of Radioligand Binding Assay

These assays operate on the principle of competition between a radiolabeled ligand (with known affinity for the receptor) and the unlabeled test compound (this compound) for binding to the target receptor. By measuring the concentration-dependent displacement of the radioligand by the test compound, the inhibitory constant (Kᵢ) of the test compound can be determined.

Histamine H4 Receptor Binding Assay

-

Cell Line: Sf9 insect cells infected with a baculovirus construct containing the human histamine H4 receptor cDNA.

-

Membrane Preparation:

-

Harvest Sf9 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Radioligand: [³H]Histamine (specific activity ~20-30 Ci/mmol).

-

Assay Protocol:

-

In a 96-well plate, add in the following order: assay buffer (50 mM Tris-HCl, pH 7.4), a fixed concentration of [³H]Histamine (typically at or below its Kd value), varying concentrations of this compound, and the cell membrane preparation.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H4R ligand (e.g., 10 µM histamine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Histamine H1, H2, and H3 Receptor Binding Assays

Similar competitive binding assay protocols are employed for the H1, H2, and H3 receptors, with the primary differences being the cell lines expressing the specific receptor subtype and the radioligand used.

-

H1 Receptor:

-

Cell Line: HEK293 cells stably expressing the human H1 receptor.

-

Radioligand: [³H]Mepyramine.

-

-

H2 Receptor:

-

Cell Line: CHO-K1 cells stably expressing the human H2 receptor.

-

Radioligand: [³H]Tiotidine.

-

-

H3 Receptor:

-

Cell Line: HEK293 cells stably expressing the human H3 receptor.

-

Radioligand: [³H]Nα-methylhistamine.

-

The incubation times and buffer compositions may be slightly optimized for each receptor subtype to achieve optimal binding conditions.

Signaling Pathways and Functional Selectivity

The histamine H4 receptor, like other histamine receptors, is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which the H4R mediates its effects on immune cells.

Canonical H4R Gαi/o Signaling Pathway and Antagonism by this compound.

Interestingly, further research has revealed a more complex signaling profile for this compound. While it acts as an antagonist or inverse agonist at the G protein signaling pathway, it has been shown to act as a partial agonist for β-arrestin recruitment.[4] This phenomenon, known as functional selectivity or biased agonism, suggests that this compound can differentially modulate distinct downstream signaling pathways of the H4R.

Functional Selectivity of this compound at the H4 Receptor.

Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound like this compound involves a systematic workflow, from initial screening to detailed characterization.

Experimental Workflow for Characterizing H4R Antagonist Selectivity.

Conclusion

This compound stands as a landmark molecule in histamine research, primarily due to its high potency and exceptional selectivity for the H4 receptor. The quantitative data from radioligand binding assays unequivocally demonstrate its preference for H4R over other histamine receptor subtypes by a margin of over 1000-fold. The detailed experimental protocols outlined in this guide provide a framework for the robust characterization of such selective ligands. Furthermore, the discovery of its functional selectivity has opened new avenues for understanding the nuanced signaling capabilities of the H4 receptor and has important implications for the design of future biased ligands with potentially improved therapeutic profiles. Despite its discontinuation for clinical development, this compound remains an invaluable tool for the scientific community, continuing to facilitate the exploration of the role of the histamine H4 receptor in health and disease.

References

- 1. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Synthesis of 1,3,5-triazine Derivatives and JNJ7777120 Analogues with Histamine H4 Receptor Affinity and Their Interaction with PTEN Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of JNJ-7777120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of JNJ-7777120, a potent and selective antagonist of the histamine H4 receptor (H4R). The information presented herein is intended to support research and drug development efforts related to this compound. This compound has been instrumental as a research tool in elucidating the physiological and pathophysiological roles of the H4R. Although its clinical development was halted due to adverse effects observed in preclinical animal studies, its well-characterized in vitro profile remains of significant interest to the scientific community.[1]

Core Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional activity of this compound.

Table 1: Histamine Receptor Binding Affinity

| Receptor | Species | Ki (nM) | Reference |

| H4 | Human | 4.5 | [2] |

| H4 | Rat | 3.1 | [3] |

| H1 | Human | >10,000 | [2] |

| H2 | Human | >10,000 | [2] |

| H3 | Human | >10,000 | [2] |

This compound exhibits high affinity for the human and rat histamine H4 receptors, with a Ki value of 4.5 nM for the human receptor.[2] It demonstrates over 1000-fold selectivity for the H4 receptor compared to the H1, H2, and H3 receptor subtypes.[2]

Table 2: Functional Activity Profile

| Assay | Cell Type | Species | Activity | IC50 / pA2 | Reference |

| Histamine-induced Chemotaxis | Mast Cells | Mouse | Antagonist | - | [2] |

| Histamine-induced Calcium Influx | Mast Cells | Mouse | Antagonist | - | [2] |

| Histamine-induced Shape Change | Eosinophils | - | Antagonist | Ki ~5 nM | [4] |

| Histamine-induced Chemotaxis | Eosinophils | - | Antagonist | Ki ~4 nM | [4] |

| Forskolin-stimulated cAMP accumulation | SK-N-MC cells | Human/Mouse | Antagonist | - | [2] |

| Chemokine (TARC/CCL17, MDC/CCL22) Production | BMMC | Mouse | Inhibitor | - | [2] |

| β-arrestin2 Recruitment | U2OS-H4R cells | Human | Partial Agonist | pEC50 = 8.0 | [5][6] |

| [35S]GTPγS Binding | U2OS-H4R cells | Human | No Agonist Activity | - | [7] |

This compound acts as a functional antagonist in a variety of H4R-mediated cellular responses, including mast cell chemotaxis and calcium influx, as well as eosinophil shape change and chemotaxis.[2][4] It also inhibits the production of inflammatory chemokines.[2] Notably, this compound displays biased agonism; while it does not activate G-protein signaling (as measured by [35S]GTPγS binding), it acts as a partial agonist for β-arrestin2 recruitment.[5][7]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol is adapted from standard methodologies for GPCR binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H4 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]Histamine.

-

Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).

-

Test compound: this compound.

-

GF/C filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-H4R cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Cell membranes (typically 20-40 µg of protein per well).

-

A fixed concentration of [3H]Histamine.

-

Varying concentrations of this compound or unlabeled histamine for competition curves.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the competitor (this compound).

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of this compound.

Objective: To measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.

Materials:

-

HEK293 cells stably co-expressing the human histamine H4 receptor and a promiscuous G-protein subunit like Gα16 (e.g., HEK/H4R/Gα16).[8]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Histamine (agonist).

-

This compound (antagonist).

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Seed the HEK/H4R/Gα16 cells into 96-well black, clear-bottom plates and culture overnight to allow for attachment.[8]

-

-

Dye Loading:

-

Remove the culture medium and add the Fluo-4 AM loading solution (containing probenecid) to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

-

-

Compound Preparation and Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a fixed concentration of histamine (typically at its EC80).

-

Wash the cells with assay buffer.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Automatically inject the histamine solution into the wells and continuously record the fluorescence signal for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.

-

Plot the ΔRFU against the log concentration of this compound.

-

Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the histamine-induced calcium response.

-

β-Arrestin Recruitment Assay

This protocol describes a method to measure the partial agonist activity of this compound in recruiting β-arrestin2, commonly using a technology like the DiscoveRx PathHunter assay.[9]

Objective: To quantify the recruitment of β-arrestin2 to the H4R upon stimulation with this compound.

Materials:

-

U2OS or CHO cells engineered to co-express a ProLink™ (PK)-tagged H4R and an Enzyme Acceptor (EA)-tagged β-arrestin2.

-

Cell plating medium.

-

Test compounds (this compound, full agonist like histamine).

-

PathHunter Detection Reagents.

-

Solid white 96-well or 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Plate the engineered cells in the white microplates and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the full agonist in the appropriate assay buffer.

-

Add the compound dilutions to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the PathHunter Detection Reagents to each well.

-

Incubate at room temperature for 60 minutes to allow the chemiluminescent signal to develop.

-

-

Signal Measurement:

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of β-arrestin recruitment.

-

Plot the signal against the log concentration of the compound to generate a dose-response curve.

-

Determine the pEC50 and the maximal effect (Emax) for this compound.

-

Express the Emax of this compound as a percentage of the maximal response to a full agonist to determine its partial agonist activity.

-

Signaling Pathways

This compound exhibits biased agonism, selectively activating the β-arrestin pathway while antagonizing the canonical Gαi-mediated pathway.

Histamine H4 Receptor Gαi Signaling Pathway

The histamine H4 receptor primarily couples to the Gαi/o family of G-proteins.[8] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi-GTP complex then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Caption: Antagonism of the H4R Gαi signaling pathway by this compound.

Histamine H4 Receptor β-Arrestin2 Signaling Pathway

Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin2 is recruited to the H4R. This interaction can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). This compound has been shown to act as a partial agonist in this pathway, inducing β-arrestin2 recruitment.[7][10]

Caption: Partial agonism of this compound in the H4R β-arrestin2 signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound.

Caption: A typical in vitro pharmacological characterization workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. Reactome | G alpha (i) signalling events [reactome.org]

- 10. researchgate.net [researchgate.net]

JNJ-7777120: A Comprehensive Technical Guide on its Role in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes. This document provides an in-depth technical overview of the role of this compound in modulating the inflammatory response. It details the compound's mechanism of action, its effects on various immune cells, and its impact on key signaling pathways. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and provides visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's anti-inflammatory properties.

Core Mechanism of Action: Histamine H4 Receptor Antagonism

This compound exerts its anti-inflammatory effects primarily by acting as a competitive antagonist at the histamine H4 receptor.[1][2][3][4] The H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, neutrophils, dendritic cells, and T cells.[1][5][6] Upon binding of its endogenous ligand, histamine, the H4 receptor signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades that promote inflammation.[7]

This compound competitively blocks the binding of histamine to the H4 receptor, thereby preventing the initiation of these pro-inflammatory signals.[1][8] Interestingly, some studies have suggested that this compound can exhibit biased agonism, recruiting β-arrestin to the H4 receptor independently of G protein activation.[7][8] This nuanced mechanism may contribute to its complex pharmacological profile.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data regarding the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Parameter | Species | Cell/System | Value | Reference |

| Ki | Human | Recombinant H4R | 4.5 nM | [2][3][9] |

| IC50 | Human | H4R-expressing cells | 4.5 nM | [2] |

| Selectivity | - | H1, H2, H3 Receptors | >1000-fold | [2][3] |

| Ki (Eosinophil Shape Change) | Human | Primary Eosinophils | 5 nM | [1] |

| Ki (Eosinophil Chemotaxis) | Human | Primary Eosinophils | 4 nM | [1] |

| IC50 (Eosinophil Chemotaxis) | Human | Primary Eosinophils | 86 nM | [10] |

| IC50 (Eosinophil Shape Change) | Human | Primary Eosinophils | 0.3 µM | [10] |

Table 2: In Vivo Anti-Inflammatory Effects

| Animal Model | Inflammatory Stimulus | This compound Dose | Effect | Reference |

| Mouse Peritonitis | Zymosan | 10 mg/kg, s.c. | Significant blockade of neutrophil infiltration | [3][9] |

| Mouse Peritonitis | Zymosan | 30 mg/kg, s.c. | 72% inhibition of neutrophil influx | [4] |

| Rat Colitis | - | - | Efficacious in reducing inflammation | [1] |

| Mouse Asthma | Allergen Challenge | - | Decreased eosinophils, lymphocytes, IL-4, IL-5, IFNγ, IL-17 | [1] |

| Mouse Dermatitis | FITC | Systemic administration | Reduced inflammation, mast cell, and eosinophil accumulation | [1] |

| Rat Acute Inflammation | Carrageenan | 10 and 30 mg/kg, s.c. | Significant reduction in paw edema and hyperalgesia | [11] |

| Mouse Skin Inflammation | Croton Oil (CD-1 mice) | 30-100 mg/kg, s.c. | Dose-dependent inhibition of ear inflammation and leukocyte infiltration | [12] |

Impact on Key Inflammatory Cells

This compound modulates the function of several key immune cells involved in the inflammatory cascade.

Mast Cells

Mast cells are critical initiators of allergic inflammation. Histamine, released from activated mast cells, can act in an autocrine and paracrine manner on H4 receptors expressed on their surface. This compound has been shown to:

-

Inhibit Chemotaxis: It blocks histamine-induced migration of mast cells.[2][3][9] For instance, it effectively prevents the migration of mouse tracheal mast cells from connective tissue to the epithelium.[9]

-

Reduce Inflammatory Mediator Production: In mouse bone marrow-derived mast cells (BMMCs), this compound dose-dependently inhibits the production of chemokines such as thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22).[9]

Eosinophils

Eosinophils are key effector cells in allergic diseases like asthma and atopic dermatitis. This compound has demonstrated significant effects on eosinophil function:

-

Inhibition of Chemotaxis and Shape Change: It potently inhibits histamine-induced chemotaxis and the associated cell shape changes that precede migration.[1][10]

-

Downregulation of Adhesion Molecules: this compound blocks the histamine-induced upregulation of adhesion molecules such as CD11b/CD18 (Mac-1) and CD54 (ICAM-1) on eosinophils.[10]

-

Inhibition of Calcium Mobilization: It blocks histamine-induced calcium influx in eosinophils.[1]

Neutrophils

Neutrophils are key players in the acute inflammatory response. This compound has been shown to effectively reduce neutrophil infiltration in various in vivo models of inflammation.[1][2][3][9]

Dendritic Cells (DCs)

Dendritic cells are crucial for initiating and shaping adaptive immune responses. The H4 receptor on DCs plays a role in their maturation and cytokine production. This compound has been shown to:

-

Impair DC-mediated T cell Activation: Treatment of human monocyte-derived dendritic cells with this compound reduces the levels of MHC and costimulatory molecules, rendering them unable to induce allergen-specific T cell proliferation.[1]

-

Modulate Cytokine Production: By antagonizing the H4 receptor, this compound can alter the cytokine profile of maturing DCs, potentially skewing the subsequent T cell response.[1][13]

T Cells

T lymphocytes are central to the adaptive immune response and contribute significantly to chronic inflammatory conditions. The H4 receptor is expressed on T cells and its activation can influence their proliferation and cytokine production. This compound has been shown to:

-

Reduce T-cell Proliferation: By impairing dendritic cell function, this compound indirectly inhibits allergen-specific T cell proliferation.[1]

-

Modulate T-cell Differentiation and Cytokine Production: In various disease models, this compound has been shown to decrease the production of pro-inflammatory cytokines from T cells, including IL-4, IL-5, IFN-γ, and IL-17.[1] It can also influence the balance of T helper cell subsets by inhibiting transcription factors like RORγt and T-bet.[14] In some contexts, it has been shown to enhance the activation of regulatory T cells (Tregs).[15]

Signaling Pathways and Visualizations

This compound's antagonism of the H4 receptor interrupts several pro-inflammatory signaling cascades.

Histamine H4 Receptor Signaling Pathway

The canonical signaling pathway initiated by histamine binding to the H4 receptor involves the activation of Gαi/o proteins, leading to downstream effects that promote inflammation. This compound blocks this initial step.

Caption: Canonical H4 Receptor signaling pathway and the inhibitory action of this compound.

Interaction with Toll-Like Receptor (TLR) Signaling

This compound has been shown to modulate Toll-like receptor (TLR) signaling pathways, suggesting a crosstalk between histamine and innate immunity. For instance, it can reduce LPS-induced TNF-α production, an effect mediated through the TLR4 pathway.[16][17]

Caption: this compound's modulation of the TLR4 signaling pathway.

Influence on Nrf2 Signaling

In a model of contact hypersensitivity, this compound was found to enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor involved in the antioxidant response.[17] This suggests an additional mechanism for its anti-inflammatory and protective effects.

Caption: Proposed mechanism of this compound's influence on the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.

In Vivo: Mouse Zymosan-Induced Peritonitis Model

This model is used to assess the effect of this compound on acute inflammation and neutrophil infiltration.

-

Animals: Male BALB/c mice.

-

Procedure:

-

Mice are pre-treated with this compound (e.g., 10 mg/kg, subcutaneously) or vehicle control.[9]

-

After a specified time (e.g., 30 minutes), peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline).

-

At a predetermined time point post-zymosan injection (e.g., 4 hours), mice are euthanized.

-

The peritoneal cavity is lavaged with a known volume of phosphate-buffered saline (PBS) containing a chelating agent like EDTA.

-

The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer.

-

Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain to specifically quantify neutrophil numbers.

-

-

Primary Endpoint: The number of neutrophils in the peritoneal lavage fluid. A significant reduction in neutrophil count in the this compound-treated group compared to the vehicle group indicates anti-inflammatory activity.[1][9]

In Vitro: Eosinophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directed migration of eosinophils towards a chemoattractant.

-

Cell Source: Human eosinophils isolated from the peripheral blood of healthy or allergic donors.

-

Apparatus: A multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a microporous membrane (e.g., 5 µm pore size).

-

Procedure:

-

The lower wells of the chamber are filled with a solution containing the chemoattractant, histamine (e.g., at its EC50 concentration of approximately 83 nM), with or without varying concentrations of this compound.[10] Control wells contain medium alone.

-

A microporous membrane is placed over the lower wells.

-

A suspension of purified eosinophils (e.g., 1 x 106 cells/mL) is added to the upper wells.

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 60-90 minutes).

-

After incubation, the membrane is removed, and non-migrated cells on the upper surface are wiped away.

-

The membrane is fixed and stained (e.g., with Wright-Giemsa stain).

-

The number of eosinophils that have migrated to the lower side of the membrane is quantified by microscopy, typically by counting the number of cells in several high-power fields.

-

-

Data Analysis: The results are expressed as the percentage of inhibition of histamine-induced chemotaxis. The IC50 value for this compound is then calculated.[10]

In Vivo: Murine Model of Contact Hypersensitivity

This model assesses the effect of this compound on allergic skin inflammation.

-

Animals: Mice (e.g., BALB/c).

-

Procedure:

-

Sensitization: A solution of a hapten, such as fluorescein isothiocyanate (FITC), is applied to the shaved abdomen of the mice.

-

Challenge: Several days later (e.g., day 5), a lower concentration of the same hapten is applied to one ear to elicit an inflammatory response. The other ear receives the vehicle as a control.

-

Treatment: this compound or vehicle is administered systemically (e.g., orally or subcutaneously) at specified times relative to the challenge.

-

Measurement of Inflammation: At a peak response time (e.g., 24 hours after challenge), the ear thickness of both ears is measured using a caliper. The difference in thickness between the challenged and unchallenged ear represents the degree of inflammation (edema).

-

Histological and Biochemical Analysis: Ear tissue can be collected for histological examination to assess cellular infiltration (e.g., eosinophils, mast cells).[17] Tissue homogenates can be used to measure the activity of inflammatory enzymes like myeloperoxidase (MPO) and eosinophil peroxidase (EPO), and the levels of cytokines (e.g., IL-4, TNF-α).[17]

-

-

Primary Endpoints: A significant reduction in ear swelling, cellular infiltration, and inflammatory markers in the this compound-treated group compared to the vehicle group indicates efficacy in treating allergic skin inflammation.[17]

Conclusion

This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist with significant anti-inflammatory properties demonstrated across a range of in vitro and in vivo models. Its ability to modulate the activity of key immune cells, including mast cells, eosinophils, and dendritic cells, and to interfere with pro-inflammatory signaling pathways underscores the therapeutic potential of targeting the H4 receptor for the treatment of various inflammatory and allergic disorders. Although its clinical development was halted due to toxicity in preclinical species, this compound remains an invaluable pharmacological tool for elucidating the complex role of the histamine H4 receptor in immunity and inflammation.[18] The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. content-assets.jci.org [content-assets.jci.org]

- 14. The histamine-4 receptor antagonist JNJ7777120 prevents immune abnormalities by inhibiting RORγt/T-bet transcription factor signaling pathways in BTBR T+ Itpr3tf/J mice exposed to gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. JNJ7777120 Ameliorates Inflammatory and Oxidative Manifestations in a Murine Model of Contact Hypersensitivity via Modulation of TLR and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound - Wikipedia [en.wikipedia.org]

JNJ-7777120: A Technical Guide to its Inhibitory Effects on Mast Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits mast cell migration, a critical process in the pathogenesis of allergic and inflammatory diseases. Detailed experimental protocols for assessing mast cell chemotaxis and associated signaling pathways are provided, along with a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's function and its evaluation.

Introduction

Mast cells are critical effector cells of the immune system, strategically located at the host-environment interface. Upon activation, they release a plethora of inflammatory mediators, including histamine, which contributes to the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. The recruitment of mast cells to sites of inflammation is a crucial step in the amplification and perpetuation of these responses.

Histamine itself can act as a chemoattractant for mast cells, primarily through the histamine H4 receptor (H4R).[1] This receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, and its activation initiates a signaling cascade that leads to chemotaxis.[2] this compound, a non-imidazole compound, was one of the first potent and selective H4R antagonists to be developed.[3] Its high affinity and over 1000-fold selectivity for H4R over other histamine receptor subtypes make it an invaluable tool for elucidating the role of H4R in mast cell biology and a potential therapeutic agent for inflammatory disorders.[3] This guide will delve into the specifics of this compound's action on mast cell migration.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on mast cell migration by competitively blocking the binding of histamine to the H4 receptor. The H4R is a G-protein coupled receptor (GPCR) that, upon agonist binding, couples to Gαi/o proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).[1] The resulting increase in cytosolic Ca2+ is a critical downstream signal for the cytoskeletal rearrangements and cellular motility required for chemotaxis. By acting as an antagonist, this compound prevents the initiation of this signaling pathway, thereby abrogating histamine-induced mast cell migration.[3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species | Value | Reference(s) |

| Ki (H4R) | Human | 4.5 nM | [3] |

| pA2 | Human | 8.1 | [3] |

| IC50 (Histamine-induced mast cell chemotaxis) | Mouse | Not explicitly stated, but effective at blocking chemotaxis | [3] |

| IC50 (Histamine-induced eosinophil shape change) | Human | 300 nM | [4] |

| IC50 (Histamine-induced eosinophil chemotaxis) | Human | 86 nM | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosage | Reference(s) |

| Mouse Zymosan-Induced Peritonitis | Significantly blocks neutrophil infiltration | - | [3] |

| Mouse Tracheal Mast Cell Migration | Blocks histamine-induced migration from connective tissue to epithelium | - | [3] |

| Mouse Dermatitis Models | Blocks accumulation of mast cells in the skin | - | [2] |

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway in Mast Cell Migration

Caption: H4R signaling cascade leading to mast cell migration and its inhibition by this compound.

Experimental Workflow for In Vitro Mast Cell Chemotaxis Assay

Caption: A typical workflow for a Boyden chamber-based mast cell chemotaxis assay.

Experimental Workflow for Zymosan-Induced Peritonitis Model

Caption: Workflow for evaluating the effect of this compound on mast cell infiltration in a mouse model.

Experimental Protocols

In Vitro Mast Cell Chemotaxis Assay (Boyden Chamber)

This protocol is a generalized procedure based on established methods for assessing mast cell migration.[5][6][7]

Materials:

-